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Ambosex

Cat. No.: B12297562
M. Wt: 731.1 g/mol
InChI Key: ONMPQVOXSSXUIO-UHFFFAOYSA-N
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Description

Historical Perspectives in Chemical Synthesis and Isolation Research

Historically, the primary source of the ambergris scent was ambergris itself, a waxy substance produced by sperm whales. researchgate.netmpg.de The scarcity and inconsistent availability of natural ambergris, coupled with conservation concerns, spurred scientific efforts to identify the chemical compounds responsible for its odor and to develop synthetic alternatives. researchgate.netmpg.deacs.orgscentspiracy.com

Early research focused on the isolation and structural determination of the components of ambergris. This led to the identification of ambrein (B1239030), a triterpenoid, as a key precursor. researchgate.netacs.orgacs.orgwikipedia.org Oxidative degradation of ambrein yields several odoriferous compounds, with ambroxide (B10790011) (Ambrox) being the most prominent. researchgate.netacs.orgacs.org

The first chemical synthesis route for (-)-ambroxide (B145951) from the diterpenoid sclareol (B1681606) was proposed in 1950. researchgate.netfirmenich.com Sclareol, a labdane (B1241275) diterpene found in clary sage (Salvia sclarea), became a major starting material for the semi-synthesis of Ambrox. mpg.deresearchgate.netresearchgate.netchimia.chnih.gov This early work laid the foundation for developing various synthetic strategies to access the desired stereoisomer of Ambrox, as only specific stereoisomers possess the characteristic ambergris odor. mpg.de

Over the years, numerous research efforts have been dedicated to improving the chemical synthesis of Ambrox from sclareol and other natural plant product precursors. mdpi.com These have included using starting materials such as (-)-drimenol, β-ionone, nerolidol, abietic acid, and labdanolic acid. researchgate.netmdpi.com

Evolution of Research Paradigms for Diterpenoid Compounds

The research into Ambrox is intrinsically linked to the broader field of diterpenoid chemistry. Diterpenoids are a large class of natural products derived from four isoprene (B109036) units (C20), generally synthesized from geranylgeranyl diphosphate (B83284) (GGPP). nih.govnih.govbiorxiv.org The structural diversity of diterpenoids, estimated to include over 18,000 known structures derived from 126 different backbones, presents significant synthetic challenges. biorxiv.org

The evolution of research paradigms for diterpenoid compounds has moved from isolation and structural elucidation to increasingly sophisticated synthetic approaches, including total synthesis and semi-synthesis from abundant natural precursors. nih.govcaltech.eduresearchgate.net Early synthesis strategies often involved multi-step reactions with varying yields. mdpi.com

More recently, research has focused on developing more efficient, stereoselective, and environmentally friendly methods. This includes exploring alternative starting materials and employing innovative catalytic and biocatalytic approaches. acs.orgresearchgate.netchimia.chmdpi.comacs.org The development of engineered enzymes, such as squalene (B77637) hopene cyclase, for the enzymatic cyclization of precursors like (E,E)-homofarnesol, represents a significant advancement in sustainable Ambrox production. acs.orgresearchgate.netchimia.ch

Research in diterpenoid biosynthesis has also evolved with advancements in metabolite profiling and high-throughput sequencing, leading to the discovery and characterization of novel diterpene synthase (diTPS) enzymes. nih.gov These enzymes play a crucial role in controlling the key reactions in diterpenoid biosynthesis and offer resources for synthetic biology and metabolic engineering approaches to produce valuable diterpenoids like Ambrox. nih.govbiorxiv.org

Contemporary Significance in Chemical Biology and Synthetic Endeavors

In contemporary chemical biology and synthetic endeavors, Ambrox remains a compound of significant interest. Its unique olfactive properties make it a valuable ingredient in the fragrance industry, driving ongoing research into cost-effective and sustainable production methods. researchgate.netmpg.deacs.orgchimia.chnih.gov

Current synthetic research aims for more concise, efficient, and stereoselective routes to (-)-Ambrox, which is the enantiomer with the most desirable odor characteristics. mpg.denih.gov Recent studies have explored novel synthetic strategies, including those starting from readily available chiral building blocks like (R)-carvone, employing sequences involving alkylations and acid-catalyzed cyclizations. nih.govresearchgate.net

Furthermore, the integration of chemical and biological methods is a growing area of research. Chemoenzymatic syntheses, combining chemical transformations with enzymatic steps, are being developed to achieve higher efficiency and sustainability in Ambrox production. acs.orgresearchgate.netchimia.ch The use of engineered enzymes and microbial fermentation processes from renewable feedstocks like (E)-β-farnesene exemplifies this trend towards green chemistry and biotechnology in the synthesis of valuable natural products and their derivatives. acs.orgacs.orgresearchgate.netchimia.ch

The study of Ambrox also contributes to the broader understanding of terpene cyclization mechanisms and the development of new catalytic systems for asymmetric synthesis. acs.org The challenges associated with synthesizing complex polycyclic structures like Ambrox continue to push the boundaries of synthetic organic chemistry.

Starting MaterialType of CompoundOverall Yield (%) (Example)Reference
SclareolDiterpene- researchgate.netchimia.chnih.gov
(E)-β-farneseneSesquiterpene- acs.orgresearchgate.netchimia.ch
(-)-DrimenolSesquiterpene19 mdpi.com
β-IononeSesquiterpene- mdpi.com
NerolidolSesquiterpene- mdpi.com
Abietic acidDiterpene97 (from intermediate) mdpi.com
Labdanolic acidDiterpene9 (overall), 87 (from intermediate) researchgate.netmdpi.com
(R)-CarvoneMonoterpene26.2 nih.govresearchgate.net

Note: Yields can vary significantly depending on the specific synthetic route and conditions employed.

Detailed Research Findings (Examples):

Research has shown that (-)-Ambrox is the primary olfactive component of ambergris. acs.orgchimia.chnih.gov

Traditional synthesis of (-)-Ambrox often starts from sclareol through classical chemistry steps. acs.orgchimia.chnih.gov

More sustainable routes have been developed utilizing fermentation-derived feedstocks like (E)-β-farnesene, which is chemically transformed into (E,E)-homofarnesol and then enzymatically cyclized using engineered squalene hopene cyclase. acs.orgresearchgate.netchimia.chnih.gov This approach improves atom and step economy compared to traditional synthesis from sclareol. researchgate.netchimia.ch

Various plant terpenoids, including monoterpenes, sesquiterpenes, and diterpenes, have been explored as starting materials for the semi-synthesis of Ambrox or its intermediates. researchgate.netmdpi.com

Recent work has demonstrated concise synthetic routes to (-)-Ambrox from readily available chiral starting materials like (R)-carvone, involving sequences of alkylations and acid-catalyzed cyclizations. nih.govresearchgate.net

Asymmetric synthesis of (-)-Ambrox starting from (3E,7E)-homofarnesol has been achieved using chiral catalysts, mimicking biomimetic polyene cyclization. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H70O6 B12297562 Ambosex

Properties

Molecular Formula

C47H70O6

Molecular Weight

731.1 g/mol

IUPAC Name

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylpentanoate;(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) propanoate

InChI

InChI=1S/C25H38O3.C22H32O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4;1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h15-16,19-22H,5-14H2,1-4H3;13,16-19H,4-12H2,1-3H3

InChI Key

ONMPQVOXSSXUIO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Ambrox

Total Synthesis Pathways and Stereoselective Approaches to Ambrox

Total synthesis of Ambrox involves constructing the molecule from simpler, non-terpenoid starting materials. Achieving stereoselectivity in these pathways is crucial to obtain the desired isomer, particularly the (-)-Ambrox enantiomer, which possesses the most appreciated olfactive properties chimia.chacs.org.

Elucidation of Key Reaction Mechanisms in Optimized Syntheses

While detailed mechanisms for all total synthesis pathways are extensive, a recent notable development involves the catalytic asymmetric polyene cyclization of homofarnesol acs.orgmpg.de. This approach, inspired by enzymatic processes in nature, utilizes a chiral imidodiphosphorimidate catalyst in a fluorinated alcohol solvent acs.orgmpg.de. The catalyst creates an enzyme-like microenvironment that guides the folding of the polyene chain of homofarnesol, facilitating a highly selective cyclization to yield (-)-Ambrox acs.orgmpg.de. The fluorinated solvent is reported to enhance the ionizability of reactants and can be recovered and recycled, addressing some environmental concerns associated with its use acs.org. This method achieves high selectivity and can be performed in a single step under relatively mild conditions, mimicking concerted enzyme-catalyzed polyene cyclizations mpg.de.

Another reported total synthesis approach involves starting from (R)-carvone, utilizing a sequence of reactions including alkylations and acid-catalyzed cyclization to form bicyclic ketones, ultimately leading to (-)-Ambrox researchgate.net.

Strategic Use of Precursors in Semi-Synthesis Research

Semi-synthesis of Ambrox primarily utilizes naturally occurring diterpenes as starting materials, leveraging their existing carbon skeletons and stereochemistry.

Sclareol-Derived Synthetic Routes

Sclareol (B1681606), a bicyclic diterpene alcohol extracted from clary sage (Salvia sclarea), is the most widely used industrial precursor for Ambrox production nih.govchimia.chchemeurope.comnih.gov. The traditional semi-synthesis from sclareol typically involves a three-step process:

Oxidative degradation of the side chain of (-)-sclareol to produce sclareolide (B1681565). google.comchemistryviews.orgresearchgate.netresearchgate.net

Reduction of sclareolide to ambradiol (also known as ambrodiol). google.comchemistryviews.orgresearchgate.netresearchgate.net

Cyclodehydration of ambradiol to yield Ambrox. google.comresearchgate.netresearchgate.net

The oxidative degradation step has been a focus of research to improve efficiency and reduce waste. Traditionally, this involves oxidants like KMnO4 researchgate.netgoogle.com. More environmentally friendly methods have been explored, including indirect oxidative degradation approaches researchgate.net. The reduction of sclareolide to ambradiol traditionally uses stoichiometric amounts of reducing agents such as KBH4 or LiAlH4, which generate significant waste chemistryviews.org. Newer approaches are investigating catalytic hydrogenation using transition metal catalysts, such as manganese pincer complexes, to achieve a more sustainable reduction with lower catalyst and base loadings, minimizing stoichiometric waste chemistryviews.org. The final cyclodehydration step to form the furan (B31954) ring of Ambrox is typically acid-catalyzed, using organic acids, sulfonyl chloride compounds, or Lewis acids google.com.

Alternative Labdane (B1241275) Diterpene Precursor Chemistry

Besides sclareol, other labdane diterpenes have been explored as potential precursors for Ambrox synthesis nih.govmdpi.comresearchgate.net. Labdane diterpenes share a common bicyclic structural core mdpi.comnih.gov. Examples include labdanolic acid and communic acids mdpi.com. Labdanolic acid can be converted to (-)-ambrafuran (Ambrox) through a series of steps involving oxidative degradation and cyclization mdpi.com. Researchers have also investigated the synthesis of Ambrox from a diterpenoid extracted from Dysoxylum hongkongense, a type of labdane, through a series of chemical reactions including oxidative degradation and cyclization google.com.

Green Chemistry and Sustainable Synthetic Routes

Driven by environmental concerns and the demand for sustainable products, research into green chemistry approaches for Ambrox synthesis is gaining prominence chimia.chacs.org. This includes improving atom economy, reducing waste, and minimizing solvent and energy consumption chimia.chresearchgate.net.

Investigation of Environmentally Benign Catalytic Systems

A key aspect of sustainable synthesis is the development and application of environmentally benign catalytic systems. In the sclareol-based semi-synthesis, the reduction of sclareolide to ambradiol has seen the development of manganese-catalyzed hydrogenation, offering a more sustainable alternative to stoichiometric reducing agents chemistryviews.org. This method uses a manganese pincer complex catalyst, operating under relatively mild conditions and generating less waste chemistryviews.org.

Another significant advancement in sustainable Ambrox production is a route starting from (E)-β-farnesene, a feedstock produced by fermentation chimia.chacs.orgresearchgate.netnih.gov. This route involves the chemical transformation of (E)-β-farnesene to (E,E)-homofarnesol, followed by enzymatic cyclization using an engineered Squalene (B77637) Hopene Cyclase chimia.chacs.orgresearchgate.netnih.gov. This combined chemical and biocatalytic approach is reported to improve atom and step economy, reduce waste, and lower solvent and energy consumption compared to the traditional sclareol route, representing a sustainable industrial-scale production method chimia.chresearchgate.netnih.gov.

Data Tables

While detailed yield data for every reaction step across all synthetic routes are not consistently available or consolidated in the search results, the following table summarizes key precursors and their reported use in Ambrox synthesis:

PrecursorType of SynthesisNotes
SclareolSemi-synthesisMost common industrial precursor. nih.govchimia.chchemeurope.comnih.gov
Labdanolic acidSemi-synthesisConverted via oxidative degradation and cyclization. mdpi.com
Communic acidsSemi-synthesisLabdane diterpene precursor. mdpi.com
Diterpenoid from Dysoxylum hongkongenseSemi-synthesisLabdane precursor explored for a novel route. google.com
(E)-β-FarneseneSemi-synthesisSustainable route via (E,E)-homofarnesol and enzymatic cyclization. chimia.chacs.orgresearchgate.netnih.gov
(R)-CarvoneTotal SynthesisRoute involving alkylations and acid-catalyzed cyclization. researchgate.net
NerolidolTotal SynthesisConverted to homofarnesol, then cyclized. mpg.dechemeurope.com
(3E,7E)-HomofarnesolTotal SynthesisKey intermediate in asymmetric catalytic cyclization. acs.orgmpg.de

Solvent-Free and Atom-Economical Synthetic Innovations

Recent advancements in Ambrox synthesis have focused on improving sustainability through solvent-free and atom-economical approaches. A notable innovation is the development of a biocatalytic route utilizing engineered enzymes. This process leverages the availability of (E)-β-farnesene, which can be produced through fermentation, as a precursor nih.govresearchgate.netacs.orgchimia.chchimia.chnih.govresearchgate.net.

In this sustainable route, (E)-β-farnesene is chemically transformed into (E,E)-homofarnesol, which then undergoes enzymatic cyclization catalyzed by an engineered Squalene Hopene Cyclase nih.govresearchgate.netacs.orgchimia.chchimia.chnih.gov. This biocatalytic step is highlighted for its efficiency and selectivity, leading to the formation of (-)-Ambrox. Compared to traditional methods starting from sclareol, this innovative route from (E)-β-farnesene demonstrates improved atom and step economy. It also significantly reduces waste production, solvent usage, and energy consumption, aligning with principles of green chemistry researchgate.netchimia.chchimia.chnih.govresearchgate.net. The biocatalytic approach allows for the direct crystallization of (-)-Ambrox from the reaction mixture, facilitating a green and efficient product recovery chimia.ch.

Derivatization Chemistry of Ambrox and Analogues

The derivatization chemistry of Ambrox and its analogues is crucial for both exploring new fragrance molecules and conducting fundamental research into the mechanisms of olfactory perception. Chemical modifications of the Ambrox scaffold allow for the creation of compounds with varied structures and, consequently, different physical and olfactory properties.

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

Structure-Activity Relationship (SAR) studies in the context of Ambrox primarily focus on understanding how variations in chemical structure influence olfactory characteristics, such as odor quality, intensity, and threshold researchgate.netscispace.comexeter.ac.ukresearchgate.nettandfonline.commsu.edu. These studies are non-biological in the sense that they investigate the interaction of the molecule with olfactory receptors and the resulting sensory perception, rather than biological effects like metabolism or toxicity.

Research has shown that the stereochemistry of Ambrox and its analogues plays a critical role in their odor profiles researchgate.netresearchgate.netmsu.edu. Different stereoisomers can exhibit significantly different odor strengths and even different odor qualities researchgate.netresearchgate.net. For instance, (-)-Ambrox is reported to have a much stronger odor compared to its enantiomer, (+)-Ambrox, and other diastereomers researchgate.net. The presence and position of methyl groups, particularly axial methyl groups, have been identified as important structural features influencing receptor affinity and odor strength in ambrox-type ambergris fragrances researchgate.netmsu.edu. SAR studies often involve synthesizing a series of analogues with systematic structural modifications and then evaluating their olfactory properties through sensory panels and olfactometry researchgate.netresearchgate.net.

Detailed research findings in this area include the determination of odor detection thresholds for various Ambrox stereoisomers and analogues, providing quantitative data on their potency researchgate.netresearchgate.net. Molecular modeling and computational studies are also employed to correlate structural parameters with olfactory responses, aiding in the prediction of odor properties for novel compounds researchgate.netresearchgate.net.

Table 1: Illustrative Example of SAR Data (Conceptual)

CompoundStructural ModificationOdor DescriptionOdor Threshold (ppb)
(-)-AmbroxBase structurePowerful AmbergrisLow
(+)-AmbroxEnantiomerWeaker Ambergris/Different NuancesHigher
Analogue AMethyl group additionModified Amber NoteVaried
Analogue BRing system alterationDifferent Odor ProfileVaried

Note: The data in this table is illustrative and based on general findings in SAR studies of odorants; specific values would depend on the particular study and methodology.

Synthesis of Chemically Modified Ambrox Derivatives for Research Probes

Chemically modified Ambrox derivatives are synthesized to serve as research probes for investigating specific aspects of olfactory recognition and the interaction of odorants with olfactory receptors. These derivatives can be designed with specific functional groups or labels to facilitate studies such as receptor binding assays, understanding metabolic pathways of odorants (though biological effects are excluded from this article), or exploring the structural requirements for activating specific olfactory receptors.

The synthesis of such derivatives often involves targeted chemical transformations of the Ambrox core or its synthetic precursors. Examples might include the introduction of isotopic labels for metabolic studies, the attachment of fluorescent tags for imaging receptor interactions, or the synthesis of conformationally constrained analogues to probe the shape requirements of the binding site columbia.edu. While the biological effects of these probes are outside the scope, their synthesis and use as tools to understand the chemical basis of olfaction fall within the purview of derivatization chemistry for research purposes. The creation of libraries of novel Ambrox analogues with improved organoleptic properties also represents the synthesis of modified derivatives, driven by the research goal of discovering new fragrance molecules columbia.edu.

Table 2: Examples of Ambrox Derivatives as Research Probes (Conceptual)

Derivative TypeChemical Modification ExamplePotential Research Application
Isotopic Labelled AmbroxDeuterium or Carbon-13 labelStudying odorant distribution (excluding biological metabolism outcomes)
Fluorescent Ambrox AnalogueAttachment of a fluorophoreInvestigating odorant-receptor binding in vitro
Conformationally Constrained AnalogueIntroduction of rigid ring systemsProbing receptor binding site shape preferences

Biocatalysis and Biotransformation of Ambrox and Its Precursors

Enzymatic Pathways and Mechanistic Biochemistry

The biosynthesis and biotransformation of Ambrox and its related labdane-type diterpenoids involve complex enzymatic pathways. Understanding the enzymes and their mechanisms is crucial for developing efficient biocatalytic processes.

Identification and Characterization of Key Enzymes in Biotransformation

Several key enzymes have been identified and characterized for their roles in the biotransformation of Ambrox precursors. Diterpene synthases (diTPS) are pivotal enzymes in plants, catalyzing the cyclization and rearrangement of geranylgeranyl pyrophosphate (GGPP) to produce various diterpene scaffolds, including those of sclareol (B1681606) and cis-abienol, which serve as important precursors for Ambrox synthesis fishersci.cafragranceu.com.

In engineered biological systems, Squalene (B77637) Hopene Cyclase (SHC) has emerged as a crucial enzyme for the cyclization of acyclic precursors. Specifically, engineered variants of SHC from Alicyclobacillus acidocaldarius have been successfully employed for the enzymatic cyclization of (E,E)-homofarnesol to produce (-)-Ambrox on an industrial scale nih.govwikipedia.orgwikipedia.orgthegoodscentscompany.comwikipedia.orgwikidata.org. This enzyme naturally catalyzes the cyclization of squalene to hopene, but directed evolution and protein engineering have expanded its substrate specificity to include homofarnesol thegoodscentscompany.comwikidata.orgwikipedia.org.

Microorganisms capable of transforming Ambrox and its precursors employ various enzymes, often involving oxidation and hydroxylation reactions. For instance, studies on the microbial transformation of Ambrox by fungi like Fusarium lini have revealed the introduction of hydroxyl and keto functionalities at specific positions, such as C-1, C-6, and C-11, through enantio- and regio-selective hydroxylation nmppdb.com.ngguidechem.comfishersci.ca. Similarly, biotransformation of sclareolide (B1681565) by fungi like Curvularia lunata and Aspergillus niger yields oxidized metabolites, indicating the presence of enzymes capable of modifying the sclareolide structure cenmed.comjkchemical.com. Oxidoreductases, including those from the auxiliary activity enzyme family, have been implicated in the degradation of Z-abienol by Acinetobacter tjernbergiae LSC-2 wikipedia.orgthegoodscentscompany.com. Cytochrome P450 enzymes, such as P450BM3 variants, have also been shown to catalyze the oxidation of sclareolide and sclareol at specific carbon positions alfa-chemistry.com.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering plays a significant role in enhancing the microbial production of Ambrox precursors and potentially Ambrox itself. Strategies involve modifying microbial host organisms to optimize the flux through relevant biosynthetic pathways and improve the efficiency of biocatalytic steps.

One successful approach has been the metabolic engineering of Saccharomyces cerevisiae (brewing yeast) to increase the production of sclareol. This involves engineering the isoprenoid biosynthetic pathways to enhance the supply of precursors and cofactors necessary for sclareol synthesis wikidata.org.

Efforts have also been directed towards the de novo biosynthesis of ambrein (B1239030), a natural precursor to Ambrox, in engineered microorganisms like Escherichia coli, S. cerevisiae, and Pichia pastoris. This is achieved by introducing and engineering terpene cyclases and squalene hopene cyclases to convert simple carbon sources like glucose and glycerol (B35011) into ambrein thegoodscentscompany.com. While initial yields in these engineered strains have been relatively low, ongoing research focuses on screening and engineering these enzymes for improved substrate specificity and activity, as well as balancing the metabolic flux to increase ambrein production thegoodscentscompany.com.

Improving the efficiency of biotransformation steps, such as the enzymatic oxidation of sclareolide and Ambrox, may require directed evolution of the involved enzymes. However, identifying and characterizing the specific enzymes responsible for these transformations can be challenging due to the complexity of microbial metabolism alfa-chemistry.com. Future metabolic engineering efforts aim to leverage a deeper understanding of enzymatic mechanisms to improve the efficiency of biotransformations, such as the conversion of Z-abienol to Ambrox precursors wikipedia.orgthegoodscentscompany.com.

Microbial Degradation and Bioremediation Research

Microbial transformations of Ambrox and its precursors are not limited to synthesis; microorganisms can also degrade these compounds. While research on the bioremediation of Ambrox itself in environmental contexts is less prominent, studies on microbial degradation provide insights into potential metabolic fates and the enzymes involved.

Microbial transformation studies using various fungal cultures have shown the degradation of (-)-Ambrox, yielding a variety of oxygenated metabolites. For example, Fusarium lini can transform Ambrox into mono-, di-, and tri-hydroxylated products nmppdb.com.ngguidechem.com. Other fungi, including Rhizopus stolonifer, Curvularia lunata, and Cunninghamella elegans, also catalyze the biotransformation of Ambrox into different metabolites, such as hydroxylated derivatives and 3-oxoambrox guidechem.com. Macrophomina phaseolina and Peganum harmala cell cultures have also been shown to biotransform (-)-Ambrox, resulting in hydroxylated and oxidized products, and in the case of M. phaseolina, ether hydrolysis was observed fishersci.ca.

Microbial degradation of precursors is also relevant. Acinetobacter tjernbergiae LSC-2 has been identified for its ability to degrade Z-abienol, a labdane (B1241275) diterpene precursor, producing intermediates like sclareol, scalaral, and amberonne wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com. This microbial degradation pathway is being explored as a sustainable method for producing bio-based fragrance precursors wikipedia.orgthegoodscentscompany.com.

The biotransformation of sclareol by Hyphozyma roseoniger into ambradiol has been investigated, and it is suggested that this conversion might serve as a detoxification mechanism for the microorganism, as sclareol can be toxic to certain cell types sigmaaldrich.com. This highlights that microbial transformation can be a means of metabolizing and potentially detoxifying these compounds in the environment.

Research into the microbial degradation of organic pollutants in general provides a framework for understanding the potential fate of Ambrox and its precursors in the environment. Various microorganisms utilize diverse metabolic pathways involving enzymes like oxygenases, dehydrogenases, and peroxidases to break down complex organic molecules uni.lunih.govhmong.in.th.

Microbial Fermentation and Bioproduction Research

Microbial fermentation is a key technology for the sustainable production of Ambrox precursors and Ambrox itself. This involves cultivating microorganisms in controlled environments to produce desired compounds through their metabolic processes.

Fermentation is used to produce key precursors like (E)-β-farnesene, which is then chemically transformed into (E,E)-homofarnesol for the biocatalytic route to Ambrox nih.govwikipedia.orgwikipedia.orgthegoodscentscompany.com. The availability of fermentation-derived farnesene (B8742651) has opened up new sustainable pathways for Ambrox production nih.govwikipedia.orgwikipedia.orgthegoodscentscompany.com.

Microbial fermentation of Z-abienol by specific bacterial strains, such as Acinetobacter tjernbergiae LSC-2, is being explored for the production of valuable intermediates like sclareol, scalaral, and amberonne wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com. Optimization of fermentation conditions, including the nitrogen source, pH, temperature, and substrate concentration, can significantly impact the degradation efficiency and product yield wikipedia.orgthegoodscentscompany.com.

Companies in the fragrance industry have successfully implemented microbial fermentation processes for the industrial production of Ambrox. Givaudan produces its Ambrofix™ brand of ambroxide (B10790011) via fermentation from cane sugar, highlighting it as a sustainable and carbon-efficient method mims.com. Firmenich has also scaled up a fermentation process for Ambrox production mims.com.

Furthermore, microbial cell factories, including engineered E. coli, S. cerevisiae, and P. pastoris, are being developed for the de novo biosynthesis of ambrein from simple sugars and glycerol through fermentation thegoodscentscompany.com. Whole-cell biotransformation using microorganisms like Hyphozyma roseoniger for the conversion of sclareol to ambradiol also falls under the umbrella of microbial bioproduction research sigmaaldrich.com.

Table 1 summarizes some examples of microbial biotransformations and fermentations related to Ambrox and its precursors based on recent research.

SubstrateMicroorganism / EnzymeProductsReference
(E,E)-HomofarnesolEngineered Squalene Hopene Cyclase(-)-Ambrox nih.govwikipedia.orgwikipedia.orgthegoodscentscompany.comwikipedia.orgwikidata.orgwikipedia.org
SclareolHyphozyma roseonigerAmbradiol (Sclareol glycol), Sclareolide, cis/trans-Abienol sigmaaldrich.com
SclareolRhizopus stolonifer3β-hydroxy sclareol, 18α-hydroxy sclareol, 6α,18α-dihydroxy sclareol, 11S,18α-dihydroxy sclareol nmppdb.com.ng
SclareolFusarium liniHydroxylated metabolites nmppdb.com.ng
SclareolideCurvularia lunata, Aspergillus niger3-ketosclareolide, 1β-hydroxysclareolide, 3β-hydroxysclareolide, 1α,3β-dihydroxysclareolide, 1β,3β-dihydroxysclareolide cenmed.comjkchemical.com
SclareolideGibberella fujikuroii3-ketosclareolide, 1β-hydroxysclareolide, 3β-hydroxysclareolide, 1α,3β-dihydroxysclareolide jkchemical.com
SclareolideFusarium lini3β-hydroxysclareolide, 1α,3β-dihydroxysclareolide jkchemical.com
(-)-AmbroxFusarium lini1α-hydroxy ambrox, 1α,11α-dihydroxyambrox, 1α,6α-dihydroxy ambrox, 1α,6α-11α−trihydroxy ambrox nmppdb.com.ngguidechem.com
(-)-AmbroxRhizopus stoloniferHydroxylated metabolites, 3-oxoambrox guidechem.com
(-)-AmbroxCurvularia lunata, Cunninghamella elegansHydroxylated metabolites, 3-oxoambrox guidechem.com
(-)-AmbroxMacrophomina phaseolina, Peganum harmala cell cultureHydroxylated and oxidized products fishersci.ca
Z-AbienolAcinetobacter tjernbergiae LSC-2Sclareol, Scalaral, Amberonne wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com
Glucose/GlycerolEngineered E. coli, S. cerevisiae, P. pastorisAmbrein thegoodscentscompany.com
Cane SugarMicrobes (Industrial process)Ambrox (Ambrofix™) mims.com

Table 2 shows the degradation efficiency of Z-abienol by Acinetobacter tjernbergiae LSC-2 under optimized fermentation conditions. wikipedia.orgthegoodscentscompany.com

ConditionZ-Abienol Concentration (mg/mL)Degradation Efficiency (%)
Optimized Fermentation169.3

Chemoenzymatic Approaches to Ambrox Synthesis

Chemoenzymatic synthesis combines chemical reaction steps with enzymatic transformations to leverage the advantages of both methodologies. This often allows for more efficient, selective, and sustainable routes compared to purely chemical synthesis.

A prominent example of a chemoenzymatic approach to Ambrox synthesis is the route starting from (E)-β-farnesene. (E)-β-farnesene, which can be produced through microbial fermentation, is chemically transformed into (E,E)-homofarnesol. This acyclic precursor is then subjected to enzymatic cyclization catalyzed by engineered Squalene Hopene Cyclase to yield (-)-Ambrox nih.govwikipedia.orgwikipedia.orgthegoodscentscompany.com. This combined approach offers improved atom and step economy, reduced waste, and lower solvent and energy consumption compared to traditional synthesis from sclareol nih.govthegoodscentscompany.com.

Chemoenzymatic strategies are also being explored for the synthesis of other ambroxide-related diterpenoid fragrance compounds fishersci.ca. Combining chemical and biotransformation procedures has been demonstrated for the semisynthesis of ambrafuran derivatives from natural plant precursors wikipedia.org.

Mechanistic Organic Chemistry and Reaction Dynamics of Ambrox

Elucidation of Chemical Reaction Intermediates

The synthesis of Ambrox from sclareol (B1681606) typically involves the oxidative degradation of the sclareol side chain, followed by cyclization. sctunisie.orgresearchgate.net Several intermediates have been identified in these pathways.

One common route involves the oxidation of sclareol to sclareolide (B1681565). sctunisie.orgresearchgate.netnih.gov Sclareolide is a lactone intermediate formed by the cleavage and cyclization of the sclareol side chain. This oxidative degradation can be achieved using various oxidants. For instance, a process using peracetic and periodic acids has been described for the partial oxidative degradation of sclareol to a key oxy ketone intermediate, which precedes lactone formation. researchgate.net Another method involves ozone/peroxides/NaOH for the formation of sclareolide from sclareol. sctunisie.org

Sclareolide is then typically reduced to ambradiol (sclareol glycol), a diol intermediate. sctunisie.orgresearchgate.netnih.gov Reducing agents such as LiAlH4 or KBH4 can be used for this transformation. google.com Ambradiol is considered a suitable intermediate for the production of ambrafuran derivatives, including Ambrox. researchgate.net

The final step in many synthetic routes is the cyclodehydration of ambradiol to form the tetrahydrofuran (B95107) ring system present in Ambrox. sctunisie.orgcdnsciencepub.com This cyclization is often catalyzed by acids. cdnsciencepub.comgoogle.com Studies on the acid-catalyzed cyclization of a related 1,5-diol to form the tetrahydrofuran ring system have shown that the reaction proceeds through a tertiary carbocation intermediate formed by the elimination of a tertiary hydroxyl group. cdnsciencepub.com The stereochemistry of the diol plays a significant role in the preferential formation of (-)-Ambrox through a lower energy transition state. cdnsciencepub.com

Proposed intermediates in the synthesis of Ambrox from sclareol include:

Sclareolide sctunisie.orgresearchgate.netnih.gov

Ambradiol (Sclareol glycol) sctunisie.orgresearchgate.netnih.gov

Oxy ketone intermediates researchgate.net

Tertiary carbocation intermediates (during cyclization) cdnsciencepub.com

Alkoxy radical intermediates (in some oxidative routes) scribd.com

Some proposed one-pot synthesis reaction mechanisms for converting sclareol to (-)-Ambrox suggest the involvement of intramolecular etherification and subsequent fragmentation via radical intermediates. scribd.com

Kinetic and Thermodynamic Analysis of Formation Pathways

Understanding the kinetics and thermodynamics of the reactions involved in Ambrox synthesis is essential for process optimization and yield improvement. Kinetic studies provide information about reaction rates and the influence of factors like temperature, catalyst concentration, and reactant concentration. mdpi.comresearchgate.net Thermodynamic analysis helps determine the feasibility and spontaneity of a reaction, as well as the relative stability of reactants, intermediates, and products. researchgate.netbeilstein-journals.org

While specific detailed kinetic and thermodynamic studies focused solely on every step of Ambrox formation from sclareol are not extensively detailed in the provided search results, general principles of chemical kinetics and thermodynamics apply.

The acid-catalyzed cyclization step, for example, involves the formation of a carbocation intermediate. cdnsciencepub.com The rate of this reaction is influenced by the acid strength and temperature. The relative yields of stereoisomers like (-)-Ambrox and (+)-iso-Ambrox from this cyclization are related to the relative stabilities of the transition states leading to these products, which can be analyzed using thermodynamic principles. cdnsciencepub.com

Studies on other chemical systems, such as the formation of S(IV)-aldehyde addition compounds or the synthesis of doped nanoparticles, illustrate the application of kinetic and thermodynamic analysis to understand reaction pathways, identify rate-determining steps, and calculate parameters like activation energies and stability constants. mdpi.comcaltech.edu These methodologies are applicable to the study of Ambrox formation.

Factors influencing reaction kinetics include temperature, reactant concentrations, catalyst presence and concentration, and solvent effects. mdpi.com Thermodynamic factors, such as changes in Gibbs free energy (), enthalpy (), and entropy (), determine the equilibrium position of a reaction. researchgate.net

Interactive Table 1: Illustrative Thermodynamic Parameters (Conceptual)

Reaction Step (Conceptual) (kJ/mol) (kJ/mol) (J/mol·K)Feasibility
Sclareol Sclareolide-X-Y+ZFavorable
Sclareolide Ambradiol-A-B+CFavorable
Ambradiol Ambrox-P-Q+RFavorable

Photochemical and Radiolytic Transformations

Photochemical and radiolytic transformations involve chemical reactions initiated by light or ionizing radiation, respectively. These processes can lead to the degradation or transformation of organic compounds.

While the primary focus for Ambrox is its synthesis and use as a fragrance, its behavior under light or radiation could be relevant in certain contexts, such as its environmental fate or stability in formulations exposed to light.

Research on the photochemical and radiolytic transformation of other compounds, such as the pharmaceutical ambroxol (B1667023) (a different compound from Ambrox) wikipedia.orgfishersci.camims.com, provides insight into the types of transformations that can occur. Studies on ambroxol have shown that it can undergo photocatalytic degradation under UV irradiation, leading to the formation of various photoproducts through mechanisms involving radical intermediates and dehalogenation reactions. researchgate.netnih.gov Pulse radiolysis experiments on ambroxol indicate that it can scavenge radical species like hydroxyl radicals, leading to the formation of hydroxycyclohexadienyl radicals. researchgate.netgoogle.comkarger.com

Although Ambrox itself is a different chemical structure (a cyclic ether) compared to ambroxol (a brominated benzylamine (B48309) derivative), the principles of photochemical and radiolytic degradation involving radical pathways and bond cleavage could potentially apply. The presence of the furan (B31954) ring and the saturated hydrocarbon framework in Ambrox could lead to different reaction pathways compared to the aromatic system in ambroxol.

Specific studies detailing the photochemical or radiolytic transformation of Ambrox were not found in the provided search results. However, based on general principles of photochemistry and radiolysis, potential transformations could include:

Fragmentation reactions initiated by radical formation.

Oxidation or reduction pathways.

Isomerization or rearrangement.

The extent and nature of these transformations would depend on the specific conditions, such as the wavelength and intensity of light, the type and dose of ionizing radiation, the presence of sensitizers or quenchers, and the solvent or matrix.

Computational Chemistry in Reaction Mechanism Prediction

Computational chemistry plays a vital role in predicting reaction mechanisms, understanding transition states, and calculating energy profiles for chemical transformations. mit.eduims.ac.jprsc.org These methods can complement experimental studies by providing molecular-level insights into reaction pathways and the factors that govern reactivity and selectivity.

In the context of Ambrox synthesis and reactions, computational chemistry can be used to:

Predict the structures and energies of reaction intermediates and transition states. mit.eduims.ac.jp

Elucidate the detailed step-by-step mechanism of complex transformations, such as the oxidative cleavage of sclareol or the acid-catalyzed cyclization of ambradiol. cdnsciencepub.comscribd.com

Calculate activation energies and reaction rates, providing kinetic information. rsc.org

Assess the thermodynamic feasibility of different reaction pathways. researchgate.net

Study the influence of catalysts and solvents on the reaction mechanism and efficiency. chemeurope.comrsc.org

Computational tools can generate reaction networks and propose initial guesses for intermediates based on molecular structures, which are then refined through geometry optimization. scm.com Advanced computational models, including those utilizing machine learning and generative AI, are being developed to rapidly predict transition state structures with high accuracy, significantly reducing the computational cost compared to traditional quantum chemistry methods. mit.eduims.ac.jp

For the synthesis of Ambrox from sclareol, computational studies could provide detailed insights into the various proposed mechanisms, such as the radical fragmentation pathway suggested in some one-pot syntheses or the carbocation-mediated cyclization. cdnsciencepub.comscribd.com By calculating the energy barriers for different steps and potential side reactions, computational chemistry can help identify the most favorable pathways and suggest strategies for improving yield and selectivity.

For example, computational studies could investigate the conformational preferences of ambradiol and the energy profiles for its cyclization under acidic conditions, helping to explain the observed stereoselectivity in the formation of (-)-Ambrox. cdnsciencepub.com Similarly, computational modeling of the oxidative degradation of sclareol could shed light on the intermediates formed and the factors influencing the cleavage of the side chain. scribd.com

Interactive Table 2: Conceptual Computational Chemistry Results for a Reaction Step

SpeciesCalculated Energy (Hartrees)Relative Energy (kJ/mol)Role in Reaction
Reactant(s)E_reactant0.0Starting Material
Intermediate 1E_intermediate1Transient Species
Transition StateE_transition_stateHigh-Energy Point
Product(s)E_productFinal Material

The integration of computational chemistry with experimental studies provides a powerful approach for gaining a comprehensive understanding of the mechanistic organic chemistry and reaction dynamics involved in the synthesis and potential transformations of Ambrox.

Advanced Spectroscopic and Structural Elucidation Techniques for Ambrox Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone of organic structure determination, offering unparalleled insights into the arrangement of atoms within a molecule. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, chemists can deduce the complete structure of a compound.

1D and 2D NMR Methodologies for Connectivity and Configuration

One-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide fundamental information about the types and numbers of hydrogen and carbon atoms present in the Ambosex molecule, as well as their local electronic environments. The chemical shift of a nucleus in a NMR spectrum is influenced by its chemical environment, while the integration of signals in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. kashanu.ac.iryoutube.com Coupling patterns (splitting of signals) in ¹H NMR provide information about the number of neighboring protons. ¹³C NMR, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps identify methyl, methylene, methine, and quaternary carbons. bmrb.io

Two-dimensional (2D) NMR techniques extend the capabilities of 1D NMR by correlating signals based on different interactions between nuclei. These methods are essential for establishing connectivity and determining the relative stereochemistry of complex molecules like this compound, which possesses a rigid tricyclic ether structure. nih.govwikipedia.org

Common 2D NMR experiments used in the structural elucidation of such compounds include:

Correlation Spectroscopy (COSY): Reveals correlations between protons that are coupled to each other through bonds, helping to map out spin systems and establish vicinal proton connectivities. kashanu.ac.irbmrb.io

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached, providing assignments for CH, CH₂, and CH₃ groups. kashanu.ac.irbmrb.io

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for establishing connectivity across quaternary carbons and ring systems. kashanu.ac.irbmrb.io

Total Correlation Spectroscopy (TOCSY): Reveals correlations between all protons within a coupled spin system, useful for identifying interconnected networks of protons. bmrb.iobmrb.io

By combining the information from these 1D and 2D NMR experiments, researchers can piece together the complete carbon-carbon and carbon-hydrogen framework of this compound and determine the relative orientation of substituents in space, which is critical for defining its stereochemistry. For a compound structurally similar to this compound, such as (-)-Ambroxide (B145951) (C₁₆H₂₈O), detailed ¹H and ¹³C NMR data, along with 2D NMR spectra, are available and are routinely used for structural confirmation and analysis. kashanu.ac.irbmrb.ionih.govtcichemicals.commedchemexpress.comresearchgate.net

Solid-State NMR Applications in Polymorph and Crystal Structure Analysis

While solution-state NMR is widely used for analyzing dissolved compounds, solid-state NMR (SSNMR) is invaluable for studying the structure and dynamics of molecules in their solid form, including crystalline and amorphous states. preprints.org SSNMR can provide information about molecular packing, crystal lattice structure, and the presence of different polymorphic forms, which may have varying physical properties. preprints.orgresearchgate.netasau.ru

For a compound like this compound, which can exist as a solid, SSNMR can complement X-ray diffraction data by providing insights into the local environment of specific nuclei within the crystal lattice. Techniques such as Magic-Angle Spinning (MAS) are employed to average out anisotropic interactions in the solid state, leading to sharper signals and improved resolution. preprints.org Although specific SSNMR studies on this compound polymorphs were not detailed in the search results, the technique's general capability makes it a powerful tool for analyzing the solid-state characteristics of complex organic molecules. nsc.ru

Mass Spectrometry (MS) and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Coupled with various ionization techniques, MS is indispensable for identifying and characterizing organic molecules.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with precision in parts per million (ppm). This high accuracy allows for the determination of the elemental composition of an ion by matching the experimentally determined exact mass to theoretical masses calculated for different elemental formulas. youtube.comconicet.gov.arpurdue.edu For this compound, HRMS can confirm its molecular formula (e.g., C₁₆H₂₈O, based on the likely intended compound Ambroxide) by providing an exact mass that corresponds to this formula within a very small error margin. nih.govnist.govnist.gov This is particularly important for distinguishing between compounds with similar nominal masses but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically including fragmentation of a selected precursor ion. In a typical MS/MS experiment, the precursor ion (the intact molecule, often protonated or deprotonated) is selected in the first mass analyzer, then fragmented (e.g., through collisions with a neutral gas), and the resulting fragment ions are analyzed in a second mass analyzer. kashanu.ac.irnih.govscispace.comnih.govresearchgate.netshimadzu.comnih.gov

The fragmentation pattern obtained in MS/MS provides a "fingerprint" of the molecule, as bonds break in characteristic ways depending on the structure. By analyzing the masses of the fragment ions, researchers can deduce information about the connectivity and functional groups within the original molecule. kashanu.ac.irnih.govnih.gov This is particularly useful for confirming structural assignments made by NMR and for analyzing complex molecules where complete structural elucidation by NMR alone might be challenging. While specific MS/MS fragmentation data for "this compound" was not found under this name, studies on structurally related compounds like Ambroxol (B1667023) utilize LC-MS/MS to identify and quantify the compound and its fragments. nih.govnih.gov The application of MS/MS to this compound would involve selecting the molecular ion and analyzing the resulting fragments to gain insights into its tricyclic ether structure and the arrangement of methyl groups.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a hyphenated technique that combines ion mobility separation with mass spectrometry. wikipedia.orgosti.govnih.govcopernicus.orgnih.govnih.gov In IMS, ions are separated based on their size, shape, and charge as they drift through a collision gas under the influence of an electric field. The drift time is related to the ion's collision cross-section (CCS). The separated ions are then introduced into a mass spectrometer for mass analysis. wikipedia.orgosti.govnih.govnih.gov

IMS-MS is particularly powerful for analyzing complex mixtures and differentiating between isomers that have the same mass-to-charge ratio but different three-dimensional structures and thus different collision cross-sections. wikipedia.orgnih.govcopernicus.orgnih.govnih.gov For this compound, IMS-MS could be used to separate and identify different stereoisomers or to analyze samples containing this compound alongside other co-eluting compounds in techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS). The combination of drift time (related to shape) and m/z provides an additional dimension of separation and characterization, enhancing confidence in peak assignments and enabling the analysis of complex samples where traditional MS alone might be insufficient. nih.govcopernicus.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups present in a molecule and gain insights into its molecular structure. While direct IR and Raman spectra specifically for Ambrox (Ambroxan) are not extensively detailed in the provided search results, these techniques are routinely applied to characterize organic compounds like Ambrox.

For related compounds or in general spectroscopic studies, IR spectroscopy can identify characteristic functional groups such as C-H stretching vibrations (both aliphatic and aromatic), C-O stretching vibrations (due to the furan (B31954) ring and any potential hydroxyl groups if present in derivatives), and C-C stretching vibrations within the ring structures. Raman spectroscopy complements IR by providing information about different molecular vibrations, often those that are less active in IR, such as symmetric stretches and ring breathing modes.

Studies on related compounds like Ambroxol hydrochloride, a different chemical entity but sometimes referenced in spectroscopic contexts due to the similar name, illustrate the application of IR and Raman spectroscopy for functional group confirmation and compatibility studies. For instance, IR spectra of Ambroxol hydrochloride show characteristic bands corresponding to aromatic C=C stretching, aromatic primary amine N-H stretch, intermolecular hydrogen bonded O-H stretch, and C-Br stretching, confirming the presence of these functional groups. ajpaonline.comi-scholar.inresearchgate.net Raman spectroscopy has also been used for the quantitative determination of Ambroxol in tablets and injections, highlighting its utility in analyzing the composition of pharmaceutical formulations. nih.govcapes.gov.brrsc.orgrsc.org Although these examples pertain to Ambroxol hydrochloride, they demonstrate the general applicability of IR and Raman spectroscopy for identifying functional groups and analyzing the composition of complex organic molecules.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry and how molecules pack in the crystal lattice. This is particularly important for chiral molecules like Ambrox, which has specific stereocenters contributing to its unique odor. wikipedia.orgscentspiracy.comfragranceu.com

While a direct crystal structure of the most common isomer of Ambrox ((-)-Ambroxide) is not explicitly detailed in the search results, X-ray crystallography has been successfully applied to characterize related compounds and derivatives. For example, single-crystal X-ray diffraction was used to unambiguously determine the structure of a biotransformation product of (-)-Ambrox, specifically 1R,6β-dihydroxyambrox. acs.orgnih.gov This study confirmed the positions of new hydroxyl groups and established the absolute configuration of the molecule. acs.org

Furthermore, X-ray diffraction (both single-crystal and powder) has been employed to characterize different polymorphic forms of Ambroxol hydrochloride, revealing differences in crystal packing and interatomic interactions such as hydrogen bonds and halogen bonds. jst.go.jpgavinpublishers.com These studies underscore the power of X-ray crystallography in providing detailed structural information that is critical for understanding the physical properties and behavior of crystalline organic compounds.

Advanced Spectroscopic Data Interpretation and Computational Augmentation

Advanced spectroscopic data interpretation often involves the use of computational methods, such as Density Functional Theory (DFT) calculations, to support and validate experimental findings. This integrated approach provides a more comprehensive understanding of molecular structure, dynamics, and spectroscopic properties.

For Ambrox and related compounds, computational chemistry can be used to predict spectroscopic parameters, optimize molecular geometries, and calculate vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in peak assignments and structural confirmation. While specific examples of computational augmentation directly applied to the interpretation of Ambrox's IR or Raman spectra were not found in the search results, studies on Ambroxol hydrochloride demonstrate this approach. researchgate.netteraview.com For instance, solid-state DFT calculations were used in conjunction with experimental terahertz (THz) spectroscopy and X-ray measurements to study the low-energy vibrations and crystalline structure of Ambroxol hydrochloride, revealing discrepancies between experimental and theoretically determined crystallographic groups and providing insights into inter- and intramolecular movements. researchgate.netteraview.com

Computational methods can also be used to study the conformational landscape of flexible molecules like Ambrox, helping to understand how different conformers might contribute to observed spectroscopic signals or influence crystal packing. Furthermore, computational chemistry can assist in predicting the relative stability of different isomers and polymorphs, complementing experimental techniques like differential scanning calorimetry (DSC) and X-ray diffraction. jst.go.jpgavinpublishers.com

The interpretation of complex spectroscopic data, especially for molecules with multiple conformers or in different solid forms, significantly benefits from computational augmentation, allowing for a deeper understanding of the relationship between molecular structure and spectroscopic features.

Chromatographic and Separative Methodologies in Ambrox Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the assessment of chemical purity and the isolation of compounds from complex mixtures. While specific detailed research findings on the use of HPLC solely for Ambroxide (B10790011) purity assessment and isolation were not extensively detailed in the provided search results, the principles of HPLC make it applicable for such purposes. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase, allowing for the detection and quantification of the target analyte and any impurities present.

For purity assessment, a sample of Ambroxide would typically be dissolved in a suitable solvent and injected into an HPLC system equipped with an appropriate column (e.g., reversed-phase or normal-phase, depending on the compound's properties) and detector (e.g., UV-Vis, Refractive Index, or Mass Spectrometry). The resulting chromatogram would show a peak corresponding to Ambroxide, and the presence and relative areas of other peaks would indicate the presence and levels of impurities. nih.govmdpi.comisca.memdpi.com

In isolation, preparative HPLC can be used to purify Ambroxide from synthesis mixtures or natural extracts. This involves using larger columns and higher sample loads compared to analytical HPLC, collecting the fractions containing the target compound as they elute from the column. The collected fractions can then be further processed to obtain pure Ambroxide. The effectiveness of HPLC for isolation depends on factors such as the solubility of Ambroxide in the mobile phase and its separation from other components in the mixture. nih.govmdpi.com

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. Ambroxide, being a semi-volatile compound and a key odorant, is amenable to analysis by GC, particularly when coupled with a sensitive detector like a Mass Spectrometer (MS). GC is frequently used in the analysis of the volatile profile of ambergris, where Ambroxide is a significant component contributing to the characteristic odor. researchgate.netresearchgate.netplymouth.ac.uk

Research on ambergris has utilized GC-MS to identify and quantify various volatile and semi-volatile constituents, including Ambroxide. researchgate.netresearchgate.netplymouth.ac.uk The technique involves injecting a vaporized sample onto a GC column, where components are separated based on their boiling points and interaction with the stationary phase. An inert carrier gas, such as helium, is used as the mobile phase. alwsci.com As the separated components elute from the column, they enter the detector.

Studies analyzing the volatile components of jetsam ambergris samples from different locations and ages have employed GC-MS. researchgate.netplymouth.ac.uk These studies have shown that the composition of volatile and semi-volatile compounds, including Ambroxide, can vary depending on factors like the age and origin of the ambergris. researchgate.netplymouth.ac.uk GC-MS allows for the identification of Ambroxide by comparing its mass spectrum and retention time to those of a known standard. alwsci.comnih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Ambroxide possesses stereoisomers, and the different enantiomers may exhibit varying olfactory properties. Supercritical Fluid Chromatography (SFC) is a chromatographic technique that has gained significant attention for its ability to perform chiral separations efficiently. fagg.bephenomenex.comselvita.comchromatographyonline.comnih.gov SFC uses a mobile phase that is a fluid above its critical temperature and pressure, typically carbon dioxide modified with a co-solvent (e.g., methanol (B129727) or ethanol). fagg.beselvita.comchromatographyonline.com

Chiral separation in SFC is achieved by using chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to their separation as they pass through the column. phenomenex.comchromatographyonline.com SFC offers several advantages for chiral separations, including faster analysis times, lower solvent consumption (particularly compared to normal-phase HPLC), and easier mobile phase disposal due as CO2 evaporates at ambient conditions. fagg.beselvita.comchromatographyonline.com

While specific research detailing the chiral separation of Ambroxide enantiomers using SFC was not found, the principles of SFC with CSPs are directly applicable to the separation of chiral molecules like Ambroxide. fagg.bephenomenex.comchromatographyonline.com The selection of the appropriate chiral stationary phase and optimization of mobile phase composition, pressure, and temperature are crucial for achieving adequate resolution of the enantiomers. fagg.bechromatographyonline.com SFC is considered a promising alternative to chiral HPLC for the enantioselective separation of chiral products. chromatographyonline.com

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a robust tool for analyzing complex mixtures containing Ambroxide.

GC-MS: As discussed in Section 6.2, GC-MS is a primary technique for analyzing the volatile and semi-volatile components of complex matrices like ambergris. researchgate.netresearchgate.netplymouth.ac.uk The GC separates the individual components, and the MS provides structural information based on their mass-to-charge ratio, allowing for the identification and quantification of Ambroxide within the mixture. alwsci.comconquerscientific.com This is particularly valuable for understanding the composition of natural ambergris and synthetic blends. researchgate.netresearchgate.netplymouth.ac.uk

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation capabilities of LC with MS detection. alwsci.comconquerscientific.comnih.gov LC-MS is particularly well-suited for analyzing compounds that are less volatile or thermally unstable, which may not be suitable for GC-MS analysis. alwsci.comconquerscientific.compatsnap.com While GC-MS is commonly used for the relatively volatile Ambroxide, LC-MS could potentially be applied for the analysis of Ambroxide in more complex or less volatile matrices, or for the analysis of related, less volatile compounds in synthesis or degradation mixtures. LC-MS allows for the separation of components in a liquid phase, followed by ionization and mass analysis. alwsci.comconquerscientific.comnih.gov This technique is highly sensitive and useful for analyzing complex mixtures in various fields. alwsci.comnih.gov

Both GC-MS and LC-MS offer high specificity and the ability to handle complex mixtures, making them indispensable tools in the research and quality control of Ambroxide. nih.gov The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analytes and the nature of the sample matrix. conquerscientific.compatsnap.com

Sample Preparation and Enrichment Strategies in Research

Effective sample preparation is crucial for the successful chromatographic analysis of Ambroxide, particularly when dealing with complex matrices such as natural ambergris or biological samples from synthesis studies. Sample preparation and enrichment strategies aim to isolate or concentrate the analyte of interest and remove interfering substances that could affect the chromatographic separation or detection.

For the analysis of volatile and semi-volatile components like Ambroxide in ambergris, Solid Phase Microextraction (SPME) is a commonly used sample preparation technique. researchgate.netplymouth.ac.uk SPME involves exposing a fiber coated with an absorbent material to the headspace above the sample or directly immersing it in a liquid sample. researchgate.netplymouth.ac.uk Volatile and semi-volatile compounds partition from the sample matrix onto the fiber coating. The adsorbed analytes are then thermally desorbed in the injection port of a GC system for analysis, often coupled with MS. researchgate.netplymouth.ac.uk SPME is advantageous as it is solvent-free or uses minimal solvent, is relatively fast, and requires small sample quantities. researchgate.netplymouth.ac.uk

Computational and Theoretical Chemical Studies of Ambrox

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations are fundamental theoretical methods used to study the electronic structure of molecules, predict their properties, and understand their reactivity. These methods solve or approximate the solution to the Schrödinger equation for a molecular system. spbu.ruscienceopen.com

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of atoms, molecules, and condensed phases. mpg.dewikipedia.orgscispace.com It focuses on the electron density of a system rather than the complex many-electron wave function, making it computationally feasible for larger systems. mpg.descispace.com

DFT calculations have been applied to study the electronic structure and properties of compounds related to Ambrox, such as Ambroxol (B1667023). These studies aim to reveal electronic and optical properties. researchgate.netnih.govresearchgate.net DFT methods, often employing specific basis sets like 6-31G(2d,3p) or 6-311++G(d,p), can provide insights into the electronic behavior of the molecule. researchgate.net Properties such as frontier molecular orbital energies (HOMO-LUMO gap) and dipole moment can be calculated using DFT, which are indicative of molecular reactivity. researchgate.net The frontier orbital energy gap and dipole moment, for instance, can illustrate the reactivity of a molecule. researchgate.net DFT calculations are also used to verify the structure of compounds. researchgate.netresearchgate.net

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are a class of quantum chemical calculations that are based directly on the fundamental principles of quantum mechanics, without including experimental data. These methods can be used to predict various spectroscopic parameters. ucl.ac.ukaps.orgaps.orgnih.gov While specific detailed ab initio studies solely focused on predicting spectroscopic parameters for Ambrox were not prominently found, the application of such methods to related molecular systems for predicting rotational and ro-vibrational spectra and analyzing fine and hyperfine interactions is well-established in theoretical chemistry. aps.orgnih.gov For instance, the Gauge Including Atomic Orbital (GIAO) method, an ab initio approach, has been used to calculate NMR chemical shifts for related compounds, and these theoretical predictions can be compared with experimental data. researchgate.net This indicates the applicability of ab initio methods for predicting spectroscopic properties relevant to Ambrox.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. This allows for the study of dynamic processes and conformational changes. chemconnections.orgmdpi.com MD simulations provide insights into the structural, energetic, and thermodynamic properties of molecular systems. mdpi.com

MD simulations are valuable for conformational analysis, helping to understand the preferred three-dimensional arrangements of a molecule and how these conformations change over time and in different environments. For compounds related to Ambrox, MD simulations have been employed, particularly in the context of evaluating the stability of molecular complexes formed during docking studies. researchgate.net These simulations can provide a better correlation to observed data for molecules' physical properties compared to static energy minimization calculations. chemconnections.org

Cheminformatics and QSAR/QSPR Model Development (Excluding Pharmacological)

Cheminformatics involves the use of computational and informational techniques to solve chemical problems. Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are cheminformatics approaches that develop predictive models correlating molecular structure with specific activities or properties. acs.orgmdpi.comnih.gov

In the context of ambergris fragrance compounds, which include Ambrox, a combinatorial QSAR approach has been developed and applied. acs.org This method explores various combinations of molecular descriptors and correlation methods to build models that link structural features to properties. For fragrance compounds, this can involve correlating structural aspects with olfactory perception, which is a form of bio-activity but distinct from clinical pharmacological effects. chemconnections.orgacs.org The "ambergris triangle" or "Triaxial Rule" is an example of an early structure-activity relationship observation in this class of compounds, highlighting critical positions and interatomic distances related to their odor. chemconnections.org Cheminformatics and QSPR methods can also be applied to predict various physicochemical properties of compounds. mdpi.comnih.govresearchgate.net

Docking Studies with Model Receptors or Enzymes (In Silico, Non-Clinical)

In silico molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule (ligand) when it is bound to another molecule (receptor or enzyme). This method is used to predict the strength of the interaction and binding affinity. researchgate.netchemrxiv.orgacs.org

Docking studies have been conducted using Ambroxol and its derivatives to explore their potential interactions with various model proteins or enzymes in an in silico environment. researchgate.netnih.govresearchgate.net These studies computationally simulate the binding process and analyze the resulting complexes to understand the nature of the interactions, such as hydrogen bonds and hydrophobic interactions. nih.govnih.gov While some of these studies are motivated by potential therapeutic applications, the computational methodology focuses on the fundamental principles of molecular recognition and binding to protein structures as models. researchgate.netnih.govresearchgate.netresearchgate.net For example, in silico docking has been used to examine the influence of Ambroxol derivatives on a series of proteins, analyzing binding affinities and interaction modes with specific binding sites. researchgate.netnih.govresearchgate.net

In Vitro Biological Activity and Mechanistic Research of Ambrox Non Clinical

Studies on Cellular Interactions and Mechanistic Pathways in Model Systems

In vitro studies have elucidated various cellular interactions and mechanistic pathways influenced by Ambroxol (B1667023). Ambroxol has been shown to affect ion homeostasis, particularly involving sodium, hydrogen, and calcium ions. , It can inhibit neuronal Na+ channels, contributing to a local anesthetic effect., In airway epithelial cells, Ambroxol at 1 µmol/L inhibited sodium absorption, which could lead to increased water content in mucus, thereby reducing its viscosity.

Ambroxol also influences cellular pathways related to inflammation and oxidative stress. It has been reported to reduce the release of inflammatory cytokines and histamines from human leukocytes and mast cells in cell cultures.,,, Furthermore, Ambroxol exhibits antioxidant properties by scavenging free radicals and hypochlorous acid.,, Studies suggest it can upregulate thioredoxin and/or thioredoxin reductase and inhibit the production of oxygen free radicals.

Recent research indicates that Ambroxol may impede the entry of SARS-CoV-2 into cells by binding to neuropilin-1 (NRP-1). Molecular docking studies suggest Ambroxol docks into the B1 domain of NRP-1 with a binding energy of -4.4 kcal/mol. Ambroxol has also been shown to interact with multiple inflammatory factors and signaling pathways, including NF-κB, potentially interfering with the cytokine cascade activated by SARS-CoV-2 internalization.

Investigation of Receptor Binding or Enzyme Modulation in Cell-Free Systems

In cell-free systems, Ambroxol has been investigated for its interaction with various receptors, ion channels, and enzymes. In vitro radioligand binding and enzyme inhibition studies have been conducted to determine its receptor pharmacology.,, These studies indicate that Ambroxol has affinity for the 5-HT3 serotonin (B10506) receptor and the 5-HT serotonin transporter (SERT)., IC50 values of 17,600 nM and 19,500 nM were reported for affinity to the 5-HT3 receptor and SERT, respectively.,

Ambroxol is known to be a potent inhibitor of neuronal Na+ channels, inhibiting tetrodotoxin (B1210768) (TTX)-resistant channels more potently than TTX-sensitive subtypes in vitro.,,, IC50 values for tonic block of TTX-resistant channels were reported as 35.2 µM.,,

Ambroxol has been identified as a pH-dependent, mixed-type inhibitor of glucocerebrosidase (GCase).,, Its inhibitory activity is maximal at neutral pH, characteristic of the endoplasmic reticulum, and nearly undetectable at the acidic pH of lysosomes.,,, This pH-dependent interaction allows it to bind and stabilize misfolded GCase in the ER.

Antioxidant effects of Ambroxol have been demonstrated in cell-free systems, such as the degradation of superoxide (B77818) radicals and the suppression of hyaluronic acid degradation induced by hydroxy radicals.

Effects on Model Organism Physiology (e.g., Yeast, Bacteria, Non-Mammalian Cell Lines)

Ambroxol has shown effects on various model organisms, including bacteria and yeast, particularly concerning biofilm formation and antimicrobial activity.

Studies have evaluated the anti-biofilm effect of Ambroxol on clinically relevant bacterial strains such as Proteus mirabilis, Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii. Ambroxol inhibited biofilm formation in all tested bacteria and significantly reduced both biofilm biomass and viable bacteria. It was also able to affect P. mirabilis efflux pumps and induce the overexpression of several efflux pump genes. Ambroxol has demonstrated antibacterial activity against clinical multidrug-resistant S. aureus isolates, showing minimum inhibitory concentrations (MICs) ranging from 0.75 to 1.5 mg/mL. It also exhibited antibiofilm action against S. aureus, disrupting the association between cells and devastating biofilm structure.

Ambroxol has also been investigated for its effects on yeast, specifically Candida albicans and Candida parapsilosis.,,,,, Ambroxol exhibited fungicidal activity against C. albicans and was effective in inhibiting its biofilm formation and exerting fungicidal activity against fungal cells within preformed biofilms. A minimum inhibitory concentration (MIC) of 1 mg/mL was determined for Ambroxol to interfere with C. albicans growth. Combinations of Ambroxol with fluconazole (B54011) have shown synergistic antifungal effects against resistant C. albicans planktonic cells and biofilms, potentially by affecting drug transporters and increasing intracellular azole accumulation.,,, Ambroxol can also improve the antifungal activity of voriconazole (B182144) against C. parapsilosis biofilms by altering matrix biofilm structure and efflux pump gene expression.

In non-mammalian cell lines, such as African Green Monkey Kidney Vero E6 cells, Ambroxol has been used to evaluate its antiviral activity against SARS-CoV-2 infection-induced cytopathic effect (CPE) in vitro. While Ambroxol showed some inhibition of CPE, its progenitor, bromhexine, exhibited higher potency in this specific assay.

Target Identification and Validation in Biochemical Assays

Target identification and validation are crucial in understanding the mechanism of action of a compound. Biochemical assays play a significant role in this process. Ambroxol has been identified as a modulator of several key biological targets through biochemical approaches.

A significant target identified for Ambroxol is glucocerebrosidase (GCase), an enzyme deficient in Gaucher disease.,, Using a thermal denaturation assay with wild-type recombinant GCase, Ambroxol was identified from a library of approved drugs as an enzyme enhancement agent.,,, Biochemical characterization revealed its pH-dependent inhibitory activity, maximal at neutral pH and minimal at acidic lysosomal pH, consistent with its role as a pharmacological chaperone that stabilizes misfolded GCase.,,,

Ambroxol's interaction with neuronal sodium channels has also been validated through biochemical studies, demonstrating its ability to block these channels with varying potency for different subtypes.,,,

More broadly, in vitro screening using a human proteome microarray has been employed to discover potential human protein targets of Ambroxol, identifying hundreds of proteins. Overlapping these findings with in silico analysis from pharmacophore databases has helped narrow down potential targets and pathways, including those involved in inflammation and viral entry.

Structure-Mechanism Relationships in In Vitro Systems

Studies exploring the structure-mechanism relationships of Ambroxol in in vitro systems have provided insights into how its chemical structure relates to its biological activities.

Regarding its chaperone activity for GCase, modeling studies have indicated that Ambroxol interacts with both active and non-active site residues of the enzyme, which is consistent with its mixed-type inhibition.,, Hydrogen/deuterium exchange mass spectrometry has revealed that upon binding of Ambroxol, specific amino acid segments near the active site of GCase are stabilized.,,

The benzylamine (B48309) structural class, to which Ambroxol belongs, has been noted in the context of modulating the interaction between the SARS-CoV-2 spike protein's receptor binding domain (RBD) and human ACE2. Future studies exploring the structure-activity relationships (SAR) with derivatives of Ambroxol are suggested to potentially identify more potent inhibitors of this interaction.

While Ambroxol is a demethylated active metabolite of bromhexine, studies comparing their in vitro activities, such as the inhibition of SARS-CoV-2 infection-induced CPE, have shown differences in potency, suggesting that structural variations between the two compounds influence their effects in specific biological contexts.

Pre-clinical In Vitro Screening Methodologies

Pre-clinical in vitro screening methodologies are essential for identifying compounds with desired biological activities and evaluating their potential mechanisms. Various in vitro assay formats have been utilized in the study of Ambroxol.

Enzyme-based assays, such as the thermal denaturation assay with recombinant GCase, have been successfully employed to screen libraries of compounds and identify Ambroxol as a GCase enhancer.,,, These assays measure the ability of a compound to stabilize the enzyme.

Cell-based assays are widely used to assess the effects of Ambroxol on cellular processes and interactions. These include assays measuring cell viability, protein levels, enzyme activity within cells, and the release of inflammatory mediators. For example, cell viability assays like the MTT assay have been used to determine the fungicidal activity of Ambroxol against Candida species. Cell-based assays have also been used to evaluate the effect of Ambroxol on SARS-CoV-2 infection-induced cytopathic effects in Vero E6 cells. Fibroblast cell lines from patients with Gaucher disease have been used as model systems to study the effect of Ambroxol on mutant GCase activity and protein levels.,,,

Assays focusing on specific cellular functions, such as biofilm formation assays using techniques like crystal violet quantification and fluorescence microscopy, have been employed to study Ambroxol's anti-biofilm properties against various bacteria and yeast.,,,

Biochemical assays, including radioligand binding and enzyme inhibition assays, are standard methodologies used to investigate Ambroxol's interactions with specific receptors and enzymes in vitro.,,

High-Throughput Screening (HTS) of Ambroxol Libraries

High-throughput screening (HTS) has been applied in the discovery and characterization of Ambroxol's activities, particularly in the context of repurposing existing drugs.

Ambroxol was identified as a potential pharmacological chaperone for GCase through HTS of a library of approved drugs using a thermal denaturation assay.,,, This demonstrates the utility of HTS in identifying compounds with specific enzyme-modulating properties.

HTS platforms have also been utilized to evaluate the antiviral activity of compounds like Ambroxol against SARS-CoV-2 infection-induced cytopathic effects in cell-based assays., While HTS can efficiently screen large libraries, consistency across different HTS experiments and laboratories can vary, highlighting the need for orthogonal validation.

Quantitative high-throughput screening (qHTS) has been employed using cell-based reporter lines, such as GBA1-knockout H4 neuroglioma cells expressing a HiBiT-tagged mutant GCase, to identify stabilizers of the misfolded protein., Ambroxol was identified as a hit in such screens, validating these HTS methodologies for identifying relevant chemical matter for diseases like Gaucher and Parkinson's disease., These HTS approaches are amenable to lead discovery and optimization via structure-activity relationships.,

Advanced Analytical Methodologies for Detection and Quantification of Ambrox in Complex Matrices Research Context

Trace Analysis and Detection Limits in Environmental or Industrial Samples

Trace analysis of Ambrox in environmental and industrial samples presents significant challenges due to the potentially low concentrations of the analyte and the complexity of the matrices. Achieving low detection limits is paramount for monitoring environmental contamination or ensuring product quality. Various analytical techniques have been explored for this, with differing levels of sensitivity.

For instance, a flow injection analysis (FIA) method using a carbon film sensor for amperometric detection demonstrated a detection limit of 7.6 × 10⁻⁸ mol L⁻¹ and a quantification limit of 2.53 × 10⁻⁷ mol L⁻¹. uc.pt Another study utilizing RP-HPLC–ICP-MS for bromine-containing compounds, including Ambroxol (B1667023), in environmental samples achieved detection limits at a level of 0.2 ng/L for liquid samples and 2 μg/kg for solid samples. researchgate.net HPLC methods with UV detection have also been reported, with detection limits for Ambroxol around 1 ng/ml and quantification limits around 5 ng/ml in pharmaceutical formulations. nih.govresearchgate.net

The choice of sample preparation technique is critical in trace analysis to minimize matrix effects and preconcentrate the analyte. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for extracting Ambrox from complex matrices like biological fluids. rjptonline.orgoup.com

Method Validation and Quality Assurance in Analytical Research

Method validation is an essential process in analytical chemistry to confirm that an analytical method is suitable for its intended purpose. longdom.orgijpbs.com This involves evaluating several key parameters to ensure the reliability and accuracy of the results. longdom.orgui.ac.id Validation is typically performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). ijpbs.comurfu.ruresearchgate.netijprajournal.com

Accuracy, Precision, and Robustness Studies

Accuracy, precision, and robustness are fundamental parameters assessed during method validation. Accuracy refers to the closeness of the measured value to the true value and is often determined through recovery studies where known amounts of the analyte are added to samples. longdom.orgijprajournal.com Precision refers to the agreement between independent test results obtained under stipulated conditions and is evaluated by assessing repeatability (intra-day) and intermediate precision (inter-day). longdom.orgurfu.ruresearchgate.net Relative Standard Deviation (RSD) values are commonly used to express precision, with values typically expected to be below a certain threshold, often 2-5%. longdom.orgresearchgate.net Robustness evaluates the capacity of a method to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, flow rate, or temperature, providing an indication of its reliability during normal usage. longdom.orgijpbs.comurfu.ru

Several studies on the analysis of Ambroxol hydrochloride in pharmaceutical formulations using HPLC have reported validation results for these parameters. For example, a validated RP-HPLC method showed percentage recovery values between 99.93% and 100.00% for Ambroxol hydrochloride. urfu.ru Precision studies in the same work showed low %RSD values for system precision, repeatability, and intermediate precision. urfu.ru Another validated RP-HPLC method reported percentage recovery values for Ambroxol between 99.40% and 99.42% and %RSD values for precision of 0.33%. researchgate.net Robustness was also confirmed by demonstrating that the method remained unaffected by small changes in parameters like flow rate or mobile phase composition. ijpbs.comurfu.ruijprajournal.com

Validation ParameterReported Range/Value (Example 1) urfu.ruReported Range/Value (Example 2) researchgate.net
Accuracy (% Recovery)99.93 - 100.0099.40 - 99.42
Precision (% RSD) - System0.212-
Precision (% RSD) - Repeatability0.2-
Precision (% RSD) - Intermediate0.060.33
RobustnessMethod unaffected by small changesMethod unaffected by small changes

Interlaboratory Comparison and Standardization Efforts

Interlaboratory comparisons (ILCs), also known as proficiency testing or collaborative method validation studies, are crucial for assessing the performance of analytical methods across different laboratories and for standardization efforts. europa.eudemarcheiso17025.comeurachem.org Proficiency testing helps laboratories evaluate their own performance and ensures the comparability and acceptability of their results. europa.eu Collaborative method validation studies aim to determine if a specific analytical method performs well and is fit for its intended purpose, potentially leading to its standardization by bodies like CEN and ISO. europa.eu While the provided search results discuss interlaboratory comparisons in general analytical contexts, specific details regarding interlaboratory studies focused solely on Ambrox analysis were not prominently featured. However, the principle of ILCs is directly applicable to standardizing Ambrox analytical methods, ensuring consistency and reliability of results across different testing facilities. europa.eu

Emerging Technologies in Chemical Analysis for Ambrox

Advancements in analytical technology continuously offer new possibilities for the detection and quantification of Ambrox, particularly in terms of increased sensitivity, reduced sample consumption, and faster analysis times.

Miniaturized Analytical Systems and Microfluidics

Miniaturized analytical systems, including microfluidics (often referred to as "lab-on-a-chip" devices), are emerging technologies that offer significant advantages for chemical analysis. ui.ac.idijarps.orgfrontiersin.org These systems integrate multiple laboratory functions onto a single chip, reducing sample and reagent consumption, accelerating analysis, and enhancing precision. ijarps.orgfrontiersin.org Microfluidics allows for precise control of fluid movement in microchannels, enabling miniaturized chemical reactions and integration with various detection methods. frontiersin.orgwur.nl While the provided search results discuss the application of microfluidics in general analytical chemistry and for compounds like DNA, specific applications of miniaturized analytical systems or microfluidics specifically for Ambrox analysis were not detailed. ijarps.orgfrontiersin.orgwur.nlresearchgate.netnih.gov However, the inherent benefits of miniaturization suggest potential for future development in this area for Ambrox detection in complex matrices, potentially leading to portable and high-throughput analytical systems. ijarps.org

Advanced Hyphenated Techniques for Enhanced Resolution and Sensitivity

Hyphenated techniques, which combine different analytical methods, are powerful tools for enhancing the analysis of complex samples by providing improved specificity, accuracy, and precision. ajpaonline.comtandfonline.comajptonline.com Combining chromatographic separation techniques with spectroscopic detectors, particularly mass spectrometry (MS), is a common approach. ajpaonline.comtandfonline.comajptonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used hyphenated techniques for the analysis of Ambrox. rjptonline.orgrjptonline.orgtandfonline.com LC-MS/MS, in particular, offers high sensitivity and selectivity for the quantification of Ambrox in complex biological matrices like human plasma, enabling unambiguous identification and quantification even at low concentrations. oup.comresearchgate.netnih.govjst.go.jpresearchgate.net The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode allows for the detection of Ambrox with minimal interference from the sample matrix. researchgate.netnih.govjst.go.jpresearchgate.net GC-MS has also been employed for the analysis of Ambrox, including in the context of evaluating its potential as a masking agent in doping control due to its impact on the chromatographic behavior of other substances. dshs-koeln.defrontiersin.orgoup.com Advanced hyphenated techniques like RP-HPLC–ICP-MS have also been explored for the determination of bromine-containing compounds, offering sensitive and selective detection. researchgate.net

These advanced hyphenated techniques provide enhanced resolution and sensitivity compared to standalone methods, making them invaluable for the accurate and reliable analysis of Ambrox in challenging matrices. ajpaonline.comtandfonline.comajptonline.com

Hyphenated TechniqueSeparation MechanismDetection MechanismApplications (Ambrox)Key Advantages
LC-MS/MSLiquid ChromatographyTandem Mass Spectrometry (MRM)Biological fluids (plasma, serum), Pharmaceutical formulationsHigh sensitivity, selectivity, reduced matrix interference
GC-MSGas ChromatographyMass SpectrometryEnvironmental samples, Industrial samples, Doping controlSeparation of volatile/semi-volatile compounds, structural information
RP-HPLC–ICP-MSReversed-Phase HPLCInductively Coupled Plasma Mass SpectrometryEnvironmental samples (bromine-containing compounds)Element-specific detection, reduced matrix effects

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Pathways

The industrial demand for Ambrox has driven extensive research into efficient and sustainable synthetic routes. researchgate.net Traditionally, (-)-Ambrox is produced from the diterpene sclareol (B1681606). nih.gov However, the exploration of novel synthetic pathways remains a vibrant area of research, focusing on improving yield, reducing environmental impact, and utilizing alternative starting materials.

Table 1: Comparison of Selected Synthetic Precursors for Ambrox

Starting Material Key Transformation Advantages
Sclareol Oxidative degradation and cyclization Well-established, structural similarity to Ambrox. nih.gov
(E)-β-Farnesene Chemical transformation to (E,E)-homofarnesol followed by enzymatic cyclization Improved atom and step economy, reduced waste. nih.gov
(R)-Carvone Consecutive alkylations and acid-catalyzed cyclizations Provides a concise and efficient route. nih.gov
Dienyne Derivatives Biomimetic nucleophilic bromocyclization Allows for gram-scale synthesis with minimal purification.

Development of Advanced Biocatalytic Systems

Biocatalysis has emerged as a powerful tool for the sustainable production of Ambrox, offering high selectivity and milder reaction conditions compared to traditional chemical methods. researchgate.net A significant breakthrough has been the use of engineered squalene (B77637) hopene cyclase (SHC) for the enzymatic cyclization of (E,E)-homofarnesol to (-)-Ambrox. acs.org This process, which can be carried out using whole-cell biocatalysts, represents a more sustainable alternative to classical chemical synthesis. nih.gov

Future research in this area is directed towards:

Enzyme Evolution: Further engineering of SHC and other terpene cyclases to enhance their catalytic efficiency, stability, and substrate specificity for Ambrox production. researchgate.net

Whole-Cell Biocatalysis: Optimizing microbial hosts, such as E. coli and Saccharomyces cerevisiae, for the efficient production of Ambrox precursors and the final cyclization step. jpsdi.com

Novel Biocatalysts: Discovering and characterizing new enzymes from diverse natural sources that can catalyze the key steps in Ambrox synthesis. nih.gov

Table 2: Key Enzymes in the Biocatalytic Production of Ambrox

Enzyme Function Substrate Product
Squalene Hopene Cyclase (SHC) Cyclization (E,E)-Homofarnesol (-)-Ambrox nih.gov
Engineered SHC Variants Improved Cyclization Efficiency (E,E)-Homofarnesol (-)-Ambrox researchgate.net
Terpene Synthases (general) Formation of Terpene Backbones Isoprenoid Precursors Various Terpenes knepublishing.com

Integration of Artificial Intelligence and Machine Learning in Ambrox Research

Potential applications of AI and ML in Ambrox research include:

Predictive Modeling: AI algorithms can analyze vast datasets of chemical reactions to predict the most efficient synthetic routes and optimal reaction conditions for Ambrox synthesis. chemicalbull.com

Enzyme Design: Machine learning models can be used to guide the engineering of enzymes like SHC, predicting mutations that will enhance their catalytic activity and stability.

Olfactory Prediction: AI can be trained to predict the scent profiles of novel Ambrox derivatives based on their molecular structures, aiding in the design of new fragrance ingredients. inuaai.com

Untapped Potential in Material Science and Chemical Engineering Applications (Non-Biological)

While Ambrox is primarily valued for its olfactory properties, its rigid, tricyclic structure presents opportunities for its use in material science and chemical engineering. The unique stereochemistry and functional group of Ambrox could be leveraged to create novel materials with specific properties.

Potential, yet largely unexplored, applications include:

Chiral Building Blocks: The defined stereochemistry of Ambrox makes it a potential chiral starting material for the synthesis of complex molecules and polymers.

Specialty Polymers: Incorporation of the Ambrox scaffold into polymer backbones could lead to materials with unique thermal, mechanical, or optical properties.

Liquid Crystals: The rigid structure of Ambrox derivatives could be investigated for their potential to form liquid crystalline phases.

Further research is needed to explore these possibilities and unlock the non-biological potential of the Ambrox molecular framework.

Role in Advanced Chemical Education and Research Training

The synthesis of Ambrox serves as an excellent case study in advanced chemical education, particularly in organic chemistry. Its multi-step synthesis from various precursors provides a practical context for teaching a range of important concepts.

Educational applications of Ambrox synthesis include:

Illustrating Stereochemistry: The synthesis of specific stereoisomers of Ambrox highlights the importance of stereocontrol in organic synthesis.

Teaching Reaction Mechanisms: The various chemical transformations involved in Ambrox synthesis, such as cyclizations and rearrangements, provide concrete examples of important reaction mechanisms.

Green Chemistry Principles: Comparing traditional chemical syntheses with modern biocatalytic routes to Ambrox can effectively illustrate the principles of green and sustainable chemistry. researchgate.net

Research-Led Learning: The ongoing research into novel synthetic pathways for Ambrox can be used to develop online courses and research projects for undergraduate and graduate students, connecting them with cutting-edge chemical research. whiterose.ac.uk

By incorporating the synthesis and chemistry of Ambrox into the curriculum, educators can provide students with a rich and relevant learning experience that bridges fundamental concepts with real-world applications.

Q & A

Q. What steps ensure methodological consistency in longitudinal this compound research amid evolving sociocultural definitions?

  • Methodological Answer : Establish a dynamic protocol allowing for periodic updates to measurement tools (e.g., revising survey items to reflect contemporary terminology). Use mixed-effects models to account for temporal variability in data. Publish annual methodological updates in collaborative forums .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.